1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Fragment-based drug discovery Lipophilicity optimization Benzimidazole SAR

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride is a chiral, N1-ethyl-substituted benzimidazole derivative bearing a pyrrolidine ring at the C2 position, supplied as a dihydrochloride salt (molecular formula C₁₃H₁₉Cl₂N₃, molecular weight 288.22 g/mol) to enhance aqueous solubility over its free base. The compound belongs to the 2-(pyrrolidin-2-yl)-1H-benzimidazole chemotype, a scaffold broadly claimed in patent literature—notably in Bristol-Myers Squibb patent IL-214098-A describing derivatives for pharmaceutical use—indicating its relevance as both a privileged fragment for medicinal chemistry and a building block for targeted library synthesis.

Molecular Formula C13H19Cl2N3
Molecular Weight 288.21 g/mol
CAS No. 1332530-95-6
Cat. No. B1396947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride
CAS1332530-95-6
Molecular FormulaC13H19Cl2N3
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl
InChIInChI=1S/C13H17N3.2ClH/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11;;/h3-4,6,8,11,14H,2,5,7,9H2,1H3;2*1H
InChIKeyXJRLPZGYRMAGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride (CAS 1332530-95-6): Procurement-Relevant Chemical Identity and Physicochemical Baseline


1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride is a chiral, N1-ethyl-substituted benzimidazole derivative bearing a pyrrolidine ring at the C2 position, supplied as a dihydrochloride salt (molecular formula C₁₃H₁₉Cl₂N₃, molecular weight 288.22 g/mol) to enhance aqueous solubility over its free base . The compound belongs to the 2-(pyrrolidin-2-yl)-1H-benzimidazole chemotype, a scaffold broadly claimed in patent literature—notably in Bristol-Myers Squibb patent IL-214098-A describing derivatives for pharmaceutical use—indicating its relevance as both a privileged fragment for medicinal chemistry and a building block for targeted library synthesis [1].

Why Generic Substitution Fails for 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride: Steric, Electronic, and Formulation Consequences


Within the 2-(pyrrolidin-2-yl)-1H-benzimidazole family, small perturbations at the N1 position—methyl versus ethyl versus unsubstituted—produce distinct physicochemical profiles that cannot be assumed interchangeable. The N1-ethyl group introduces a measurable increase in LogP (3.3243) and molecular weight relative to the unsubstituted and N1-methyl analogs, directly altering the scaffold's lipophilicity, membrane permeability potential, and critical parameters such as TPSA (29.85 Ų) and rotatable bond count . Furthermore, the dihydrochloride salt form provides a defined stoichiometry and aqueous solubility profile that differs markedly from the free base; generic substitution with the free base or a different salt would confound dissolution rates, formulation reproducibility, and in vitro assay outcomes . These are not academic nuances—in procurement for fragment-based drug discovery or medicinal chemistry campaigns, using an uncharacterized or mismatched analog introduces variables that erode SAR reproducibility and compound quality control.

Quantitative Evidence Guide: 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride vs. Closest Analogs


N1-Ethyl Substitution Increases LogP by ≈0.5 Units Over the Unsubstituted Analog, Modulating Lipophilicity-Driven Properties

The N1-ethyl group of the target compound raises the calculated LogP to 3.3243, compared to an estimated LogP of approximately 2.8 for the unsubstituted 2-(pyrrolidin-2-yl)-1H-benzimidazole scaffold (C₁₁H₁₃N₃, MW 187.24), representing a ΔLogP of ≈ +0.5 units . This incremental lipophilicity gain is conformationally supported by only 2 rotatable bonds versus 1 for the unsubstituted analog, indicating that the ethyl group adds a controlled degree of flexibility without introducing excessive entropic penalty . The increase in molecular weight from 187.24 (free base of the unsubstituted analog) to 215.29 (free base of the target compound) is also quantifiable.

Fragment-based drug discovery Lipophilicity optimization Benzimidazole SAR

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Over the Free Base

The target compound is supplied as a dihydrochloride salt with a molecular weight of 288.22 g/mol (C₁₃H₁₉Cl₂N₃), corresponding to exactly two equivalents of HCl per molecule of free base (MW 215.29 g/mol) . By contrast, the free base form of the scaffold is a lipophilic solid with limited aqueous solubility. The defined salt stoichiometry ensures consistent protonation of the pyrrolidine nitrogen and one benzimidazole nitrogen at physiological and assay-relevant pH, directly impacting dissolution rate and solution concentration accuracy in biological assays compared to the free base, which requires variable pH adjustment and may precipitate .

Salt form selection Aqueous solubility Formulation reproducibility

The 2-(Pyrrolidin-2-yl)-1H-benzimidazole Scaffold Is a Validated Chelating Ligand for Transition Metals, Supporting Coordination Chemistry Applications

X-ray crystallographic studies on metal complexes of the core scaffold 2-(pyrrolidin-2-yl)-1H-benzimidazole demonstrate that the benzimidazole N3 and pyrrolidine N atoms act as a bidentate N,N-chelating ligand, forming distorted octahedral geometries with Cu(II) and Cd(II), and distorted tetrahedral geometry with Zn(II) [1][2][3]. The target compound, bearing an additional N1-ethyl group, retains this chelating motif while introducing steric modification at the benzimidazole periphery that may fine-tune metal-binding selectivity and complex stability relative to the unsubstituted scaffold.

Coordination chemistry Metal complexes Crystallography

Bristol-Myers Squibb Patent IL-214098-A Covers 2-(Pyrrolidin-2-yl)-1H-benzimidazole Derivatives, Establishing Pharmaceutical Relevance of the Chemotype

Patent IL-214098-A, assigned to Bristol-Myers Squibb Co. with priority date 2009-02-17, explicitly claims derivatives of 2-(pyrrolidine-2-yl)-1H-benzimidazole, pharmaceutical preparations containing them, and their use in the preparation of drugs [1]. While the patent does not enumerate specific biological IC₅₀ values for the 1-ethyl analog, its inclusion within the claimed Markush structure establishes this compound as a member of a patent-protected pharmaceutical chemotype, distinguishing it from benzimidazole analogs lacking the 2-pyrrolidine substitution pattern that fall outside this intellectual property scope.

Patent landscape Pharmaceutical composition Intellectual property

TPSA of 29.85 Ų and Only One H-Bond Donor Differentiate This Scaffold from Higher-HBD Benzimidazole Derivatives for CNS Drug Design

The target compound exhibits a topological polar surface area (TPSA) of 29.85 Ų with only one hydrogen bond donor (H_Donors = 1) and three hydrogen bond acceptors (H_Acceptors = 3) . This profile is favorable for passive blood-brain barrier (BBB) penetration according to commonly applied CNS drug design filters (TPSA < 60–90 Ų, HBD ≤ 3). In contrast, benzimidazole derivatives bearing carboxamide, carboxylic acid, or sulfonamide substituents at the C4–C7 positions (e.g., veliparib with a carboxamide at C4, TPSA > 85 Ų) exhibit substantially higher TPSA and HBD counts, reducing predicted CNS exposure. The N1-ethyl substitution contributes minimally to TPSA while enhancing LogP, offering a tunable periphery for CNS-targeted fragment optimization.

CNS drug design TPSA Blood-brain barrier permeability

High-Value Application Scenarios for 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride Procurement


Fragment-Based Drug Discovery: CNS-Penetrant Hit Identification

The combination of low TPSA (29.85 Ų), a single hydrogen bond donor, and a moderate LogP (3.3243) makes this dihydrochloride salt an ideal fragment for CNS-targeted libraries . Its aqueous solubility from the salt form enables screening at high concentrations (≥1 mM) in biochemical and biophysical assays (SPR, NMR, DSF), while the N1-ethyl group provides a defined lipophilic handle for structure-activity relationship exploration without the BBB permeability penalties of more polar benzimidazole fragments [1].

Medicinal Chemistry: Late-Stage Functionalization via the Pyrrolidine NH

The pyrrolidine secondary amine in the 2-position serves as a reactive handle for amide coupling, reductive amination, or urea formation without requiring protecting group manipulation at the benzimidazole NH (quaternized by the N1-ethyl group) . This regioselectivity is not achievable with unsubstituted 2-(pyrrolidin-2-yl)-1H-benzimidazole, where both the pyrrolidine NH and benzimidazole NH are available for reaction. The 98% purity specification ensures consistent stoichiometric control in parallel synthesis .

Inorganic Medicinal Chemistry: Synthesis of Lipophilic Metal Complexes

The crystallographically validated N,N-bidentate chelating mode of the 2-(pyrrolidin-2-yl)-1H-benzimidazole core extends to the N1-ethyl derivative, enabling the synthesis of Cu(II), Zn(II), and Cd(II) complexes with enhanced lipophilicity conferred by the ethyl substituent [1]. The dihydrochloride salt facilitates metal complexation in aqueous or mixed aqueous-organic media without additional pH adjustment, streamlining the preparation of metal-based probes, imaging agents, or antiproliferative candidates [2].

Patent-Literate Medicinal Chemistry: Working Within the IL-214098-A Chemotype

For research groups pursuing targets addressable by benzimidazole-pyrrolidine hybrids, procurement of this specific compound provides direct access to the chemical space claimed in Bristol-Myers Squibb patent IL-214098-A . This is strategically relevant for hit expansion, scaffold hopping, or competitive intelligence efforts where understanding the structure-activity relationships of patented chemotypes informs lead optimization or IP strategy .

Quote Request

Request a Quote for 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.